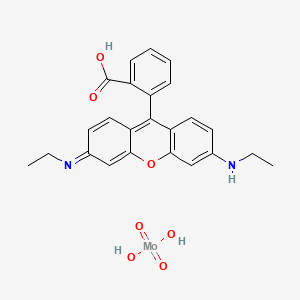
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core, substituted with carboxyphenyl and ethylamino groups, and complexed with molybdate ions. The combination of these functional groups and the molybdate complexation imparts distinct chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the xanthylium core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the carboxyphenyl and ethylamino groups through substitution reactions. The final step involves the complexation with molybdate ions under controlled conditions, such as specific pH and temperature settings, to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthylium derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted xanthylium compounds.
Scientific Research Applications
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate involves its interaction with molecular targets through its functional groups. The carboxyphenyl and ethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the molybdate complex can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino): Similar structure but with different substituents, leading to variations in reactivity and applications.
Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, hydroxide, inner salt: Another xanthylium derivative with distinct functional groups and properties.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is unique due to its specific combination of functional groups and molybdate complexation
Properties
CAS No. |
97171-87-4 |
|---|---|
Molecular Formula |
C24H24MoN2O7 |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
dihydroxy(dioxo)molybdenum;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3.Mo.2H2O.2O/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;;;;;/h5-14,25H,3-4H2,1-2H3,(H,27,28);;2*1H2;;/q;+2;;;;/p-2 |
InChI Key |
GJDMSFOSYIBNPC-UHFFFAOYSA-L |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Mo](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















